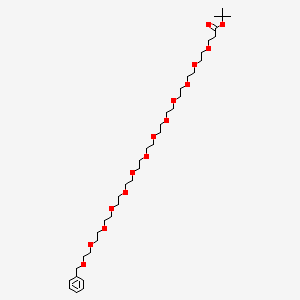

Benzyl-PEG13-Boc

Description

BenchChem offers high-quality Benzyl-PEG13-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-PEG13-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H68O15 |

|---|---|

Molecular Weight |

764.9 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C38H68O15/c1-38(2,3)53-37(39)9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-29-30-50-31-32-51-33-34-52-35-36-7-5-4-6-8-36/h4-8H,9-35H2,1-3H3 |

InChI Key |

QHFOSMYUZATSSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG13-Boc: Structure, Function, and Application in Drug Development

For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical linkers is paramount in the design of sophisticated therapeutic agents. Among these, Benzyl-PEG13-Boc emerges as a critical tool, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its core attributes, primary functions, and practical applications, complete with detailed experimental protocols and logical diagrams to facilitate its integration into advanced research and development workflows.

Core Concepts: Unpacking Benzyl-PEG13-Boc

Benzyl-PEG13-Boc is a heterobifunctional linker molecule characterized by three key components: a benzyl group, a polyethylene glycol (PEG) chain with 13 ethylene oxide units, and a tert-butyloxycarbonyl (Boc) protecting group. This specific architecture imparts a unique combination of properties that are highly advantageous in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).

The PEG chain serves to enhance the solubility and pharmacokinetic properties of the resulting conjugate. Its hydrophilic nature can improve the overall solubility of hydrophobic molecules, a common challenge in drug development. The length of the PEG chain, in this case, 13 units, is a critical parameter that influences the spatial orientation and distance between the two ends of the linker, which is crucial for its biological function.

The benzyl group acts as a stable protecting group for one end of the PEG linker, typically masking a hydroxyl or amine functionality. This allows for selective chemical modifications at the other end of the molecule. The benzyl group can be removed under specific, mild conditions, enabling the subsequent attachment of a desired molecular entity.

The Boc group is a widely used acid-labile protecting group for an amine functionality. Its presence allows for controlled, stepwise synthesis, preventing unwanted side reactions. The Boc group can be efficiently removed with acid, revealing a primary or secondary amine that is then available for conjugation.

Primary Function: A Versatile Linker for PROTACs

The primary function of Benzyl-PEG13-Boc is to serve as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins. A PROTAC typically consists of two active "warhead" ligands connected by a chemical linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.

Benzyl-PEG13-Boc provides the flexible and soluble scaffold necessary to connect these two ligands. The dual-protecting group strategy (Benzyl and Boc) allows for the sequential and controlled attachment of the target protein ligand and the E3 ligase ligand, a critical aspect of successful PROTAC synthesis.

Quantitative Data

While a specific datasheet for Benzyl-PEG13-Boc is not publicly available, the properties of closely related and representative molecules provide a strong indication of its characteristics.

Table 1: Physicochemical Properties of Benzyl-PEG13-alcohol (a related compound)

| Property | Value | Reference |

| CAS Number | 26403-74-7 | [1] |

| Molecular Formula | C₃₁H₅₆O₁₃ | [1] |

| Molecular Weight | 636.8 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Not Specified | |

| Solubility | Soluble in aqueous media | [1] |

| Storage | -20°C | [1] |

Table 2: Representative Data for Similar Benzyl-PEG-Boc Linkers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| N-Boc-N-benzyl-PEG3-alcohol | C₁₈H₂₉NO₅ | 339.43 | ≥95% |

| Benzyl-PEG2-CH2-Boc | C₁₇H₂₆O₅ | 310.39 | 98% |

Experimental Protocols

The utility of Benzyl-PEG13-Boc hinges on the selective removal of its protecting groups. The following are detailed, generalized protocols for the deprotection of the Boc and benzyl groups. Note: These are general procedures and may require optimization for specific substrates and scales.

Boc Group Deprotection (Acid-mediated)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group to expose a free amine.

Materials:

-

Benzyl-PEG13-Boc conjugate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Benzyl-PEG13-Boc conjugate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product.

Benzyl Group Deprotection (Catalytic Hydrogenation)

This protocol outlines the removal of the benzyl group via catalytic hydrogenation to yield a free hydroxyl or amine.

Materials:

-

Benzyl-PEG13-Boc conjugate (with the Boc-protected amine intact or deprotected)

-

Palladium on carbon (Pd/C, typically 10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the benzyl-protected compound in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the debenzylated product.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a heterobifunctional linker like Benzyl-PEG13-Boc.

Signaling Pathway of PROTAC Action

This diagram illustrates the catalytic cycle of a PROTAC molecule in inducing targeted protein degradation.

Experimental Workflow: Boc Deprotection

The following diagram outlines the key steps in the experimental protocol for the removal of the Boc protecting group.

References

An In-depth Technical Guide to Benzyl-PEG13-Boc: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Benzyl-PEG13-Boc. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its unique combination of a stable benzyl ether, a flexible polyethylene glycol (PEG) spacer, and a selectively removable tert-butyloxycarbonyl (Boc)-protected amine.

Chemical Structure and Properties

Benzyl-PEG13-Boc, systematically named O-Benzyl-O'-[2-(tert-butoxycarbonylamino)ethyl]dodecaethylene glycol, possesses a linear structure composed of a benzyl group at one terminus, a chain of thirteen ethylene glycol units, and a Boc-protected primary amine at the other terminus.

Structure:

The key structural features impart distinct chemical properties:

-

Benzyl Ether: A robust protecting group for the hydroxyl terminus of the PEG chain, stable to a wide range of reaction conditions but can be cleaved under specific hydrogenolysis conditions.

-

Polyethylene Glycol (PEG) Spacer (n=13): A hydrophilic and flexible chain that enhances the aqueous solubility of conjugated molecules, reduces immunogenicity, and provides spatial separation between the conjugated moieties.

-

Boc-Protected Amine: The tert-butyloxycarbonyl group provides stable protection for the primary amine, which can be selectively deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation reactions.

Quantitative Data

| Property | Value (Calculated for Benzyl-PEG13-Boc) | Representative Value (Benzyl-PEG12-Br)[1] |

| Molecular Formula | C₃₈H₆₉NO₁₅ | C₃₁H₅₅BrO₁₂ |

| Molecular Weight | 776.96 g/mol | 699.72 g/mol |

| Appearance | - | Colorless to light yellow oil |

| Purity | - | ≥95% |

| Solubility | Soluble in water, DMF, DMSO, CH₂Cl₂ | Soluble in water and most organic solvents |

| Storage | - | Store at -20°C |

Experimental Protocols

This section details the synthetic route to Benzyl-PEG13-Boc and a general protocol for its application in bioconjugation.

Synthesis of Benzyl-PEG13-Boc

The synthesis of Benzyl-PEG13-Boc is a multi-step process that can be logically broken down into three key stages: benzylation of the PEG chain, amination of the terminus, and Boc protection of the resulting amine.

Experimental Workflow:

Detailed Methodology:

-

Monobenzylation of Tridecaethylene Glycol:

-

To a solution of tridecaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Add benzyl bromide (1.1 equivalents) dropwise and stir the reaction overnight at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield O-benzyl-tridecaethylene glycol.

-

-

Amination of O-Benzyl-tridecaethylene Glycol:

-

Dissolve O-benzyl-tridecaethylene glycol (1 equivalent) in anhydrous dichloromethane and cool to 0°C.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction at 0°C for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).

-

Heat the reaction to 80°C and stir for 12 hours.

-

Cool the reaction to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the crude azide in methanol and add palladium on carbon (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield O-benzyl-O'-(2-aminoethyl)dodecaethylene glycol.[2][3]

-

-

Boc Protection of the Terminal Amine:

-

Dissolve the amino-PEG derivative (1 equivalent) in dichloromethane.

-

Add triethylamine (2 equivalents) followed by di-tert-butyl dicarbonate (1.5 equivalents).

-

Stir the reaction at room temperature for 3 hours.

-

Monitor the reaction for the disappearance of the free amine using a Kaiser test.[4]

-

Concentrate the reaction mixture and purify by column chromatography on silica gel to afford the final product, Benzyl-PEG13-Boc.[5]

-

Bioconjugation Protocol: Amide Bond Formation

This protocol describes the conjugation of Benzyl-PEG13-Boc to a carboxylic acid-containing biomolecule (e.g., a protein or peptide) following deprotection of the Boc group.

Bioconjugation Workflow:

Detailed Methodology:

-

Boc Deprotection:

-

Dissolve Benzyl-PEG13-Boc in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane.[6]

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA. The resulting product, Benzyl-PEG13-NH2, is typically used in the next step without further purification.

-

-

Amide Coupling to a Carboxylic Acid:

-

Dissolve the carboxylic acid-containing biomolecule (1 equivalent) in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Benzyl-PEG13-NH2 (1.5 equivalents) in the reaction buffer.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted PEG linker and coupling reagents.[7]

-

Signaling Pathway and Applications

Benzyl-PEG13-Boc is a versatile tool for the development of targeted therapeutics and diagnostic agents. The heterobifunctional nature of the linker allows for the conjugation of a targeting moiety to a therapeutic or imaging agent.

Example Application: Targeted Drug Delivery

In this hypothetical signaling pathway, the Benzyl-PEG13-Boc linker is used to conjugate a targeting ligand (e.g., a small molecule or antibody fragment) to a cytotoxic drug. The targeting ligand directs the conjugate to cancer cells overexpressing a specific receptor.

References

- 1. japsonline.com [japsonline.com]

- 2. CN115872877A - A kind of synthetic method of aminotetraethylene glycol - Google Patents [patents.google.com]

- 3. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

The Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, enabling the selective elimination of disease-causing proteins. At the heart of many TPD strategies, particularly those involving proteolysis-targeting chimeras (PROTACs), lies the linker—a critical component that bridges the target protein and an E3 ubiquitin ligase. Among the various linker chemistries, polyethylene glycol (PEG) linkers have emerged as a versatile and widely utilized tool. This technical guide provides an in-depth exploration of the role of PEG linkers in TPD, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental processes.

The Function of PEG Linkers in PROTACs

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker. One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's role is far more than a simple spacer; it is a key determinant of the PROTAC's overall efficacy and drug-like properties.[1]

PEG linkers, consisting of repeating ethylene glycol units, offer several advantages in PROTAC design:

-

Enhanced Solubility and Permeability: The hydrophilic nature of PEG can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.[2][3] This enhanced solubility can, in turn, improve cell permeability and overall bioavailability, crucial for effective drug development.[2]

-

Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units.[] This allows for the optimization of the distance and orientation between the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[][5]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it a suitable component for therapeutic agents.

However, the use of PEG linkers is not without potential drawbacks. These can include reduced metabolic stability and potentially higher manufacturing costs compared to simpler alkyl linkers.

Quantitative Impact of PEG Linkers on PROTAC Performance

The length and composition of the PEG linker have a profound impact on the degradation efficiency and pharmacokinetic properties of a PROTAC. This is often quantified by measuring the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Degradation Efficiency

Systematic studies have demonstrated that there is an optimal PEG linker length for maximizing the degradation of a specific target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination machinery is not correctly positioned.

Table 1: Effect of PEG Linker Length on BTK Degrader Efficacy [6]

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| NC-1 | PEG6 | 2.2 | 97 |

Table 2: Impact of Linker Length on TBK1 Degraders [7]

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation observed | - |

| 12-29 | Submicromolar | - |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

Pharmacokinetic Properties

The incorporation of PEG linkers can significantly influence the solubility, permeability, and metabolic stability of PROTACs.

Table 3: Physicochemical Properties of a PROTAC with a PEG-based Linker [8]

| Property | Value |

| Molecular Weight (Da) | 1034 |

| cLogP | 3.55 |

| Topological Polar Surface Area (TPSA, Ų) | 237 |

| Solubility (PBS, pH 6.5, mg/L) | 7.0 |

| logD (pH 7.5) | 2.68 |

Experimental Protocols

The characterization of PROTACs with PEG linkers involves a series of in vitro and cellular assays to assess their binding, degradation, and pharmacokinetic properties.

Ternary Complex Formation Assay: Fluorescence Polarization (FP)

This assay is used to measure the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[9][10]

Materials:

-

Purified recombinant POI

-

Purified recombinant E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)

-

Fluorescently labeled tracer ligand for the POI or E3 ligase

-

PROTAC of interest

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Method:

-

Tracer Titration: To determine the optimal tracer concentration, perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of its binding partner (POI or E3 ligase). Select a tracer concentration that is at or below the measured Kd and gives a stable and robust fluorescence polarization signal.

-

Competition Assay: a. Prepare a serial dilution of the PROTAC in assay buffer. b. In a 384-well plate, add the POI and E3 ligase to all wells at a fixed concentration. c. Add the serially diluted PROTAC or vehicle control to the wells. d. Add the fluorescent tracer to all wells at its predetermined optimal concentration. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Data Acquisition: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. The data can be fitted to a suitable binding model to determine the affinity of the PROTAC for the binary and ternary complexes and to calculate the cooperativity factor (α).[11]

Protein Degradation Assay: Western Blotting

Western blotting is a standard method to quantify the reduction in cellular protein levels following PROTAC treatment.[9]

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Method:

-

Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the POI overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST.

-

Detection and Analysis: a. Add the chemiluminescent substrate to the membrane. b. Image the blot using a chemiluminescence imaging system. c. Perform densitometry analysis on the protein bands to quantify the level of protein degradation relative to the loading control. Calculate DC50 and Dmax values.

Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.[][12]

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., 2% lecithin in dodecane)

-

PROTAC of interest

-

Phosphate buffered saline (PBS), pH 7.4

-

DMSO

-

96-well UV-transparent plates

-

Plate reader

Method:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Compound Preparation: Prepare a solution of the PROTAC in PBS with a small percentage of DMSO (e.g., 1-5%).

-

Assay Setup: a. Add the PROTAC solution to the donor wells. b. Add fresh PBS to the acceptor wells. c. Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

-

Incubation: Incubate the PAMPA sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

-

Sample Analysis: a. After incubation, carefully separate the donor and acceptor plates. b. Transfer the solutions from the donor and acceptor wells to a 96-well UV-transparent plate. c. Determine the concentration of the PROTAC in both the donor and acceptor wells using a plate reader (for UV-active compounds) or by LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) where:

-

[drug]acceptor is the concentration of the drug in the acceptor well.

-

[drug]equilibrium is the theoretical equilibrium concentration.

-

Vd is the volume of the donor well.

-

Va is the volume of the acceptor well.

-

A is the area of the membrane.

-

t is the incubation time.

-

Visualizing the Processes

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway as hijacked by a PROTAC molecule.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Design and Evaluation

The development of an effective PROTAC involves a systematic workflow of design, synthesis, and evaluation.

Caption: General workflow for PROTAC design and evaluation.

Conclusion

PEG linkers are a cornerstone in the design of PROTACs and other targeted protein degraders. Their ability to enhance solubility, provide tunable flexibility, and maintain biocompatibility makes them an invaluable tool for medicinal chemists. A thorough understanding of the structure-property relationships of PEG linkers, coupled with a robust suite of experimental assays, is essential for the successful development of novel and effective protein-degrading therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers navigating the complexities of this exciting field.

References

- 1. PROTAC BTK Degrader-12 | PROTACs | 2736508-65-7 | Invivochem [invivochem.com]

- 2. graphviz.org [graphviz.org]

- 3. Untitled Document [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 8. diva-portal.org [diva-portal.org]

- 9. Ternary complex formation - Profacgen [profacgen.com]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Understanding Boc and Benzyl protecting groups in synthesis

An In-depth Technical Guide to Boc and Benzyl Protecting Groups in Synthesis

Introduction

In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and peptide development, the strategic use of protecting groups is fundamental.[1] A protecting group is a molecular entity that is temporarily introduced to a reactive functional group to ensure its inertness during a chemical reaction at another site in the molecule.[1][2] After the desired transformation, the protecting group must be cleanly and selectively removable under conditions that do not affect other functionalities. Among the vast arsenal of protecting groups available to chemists, the tert-butoxycarbonyl (Boc) and Benzyl (Bn) groups are paramount, offering a versatile and robust toolkit for the protection of amines, alcohols, and carboxylic acids.[3] This guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with Boc and Benzyl protecting groups.

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common acid-labile protecting groups, primarily used for amines, forming a carbamate linkage.[1][4][5] Its popularity stems from its ease of introduction, general stability to a wide range of nucleophilic and basic conditions, and facile removal under mild acidic conditions.[6][7][8]

Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][8] The reaction is flexible and can be performed in various solvents like tetrahydrofuran (THF), water, acetonitrile, or even under solvent-free conditions, generally achieving high yields.[4][8]

Mechanism of Boc Protection of an Amine: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[5][9] The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and the tert-butoxide anion. The base then neutralizes the protonated carbamate to yield the final product.[5]

Experimental Protocol: Boc Protection of an Amine

General Procedure using Boc₂O and a Base: [4]

-

Prepare a solution of the amine in a suitable solvent (e.g., THF, acetonitrile, water, or a biphasic mixture).[4]

-

Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O).

-

Add a base, such as sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).[4]

-

Stir the mixture at room temperature or with moderate heat (e.g., 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4][7]

-

Upon completion, if an organic solvent was used, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under vacuum to isolate the N-Boc protected amine.[7]

Boc Deprotection

The key feature of the Boc group is its lability under acidic conditions.[6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[1][10]

Mechanism of Boc Deprotection: The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[5][9] This triggers the fragmentation of the protecting group, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[6][9] The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[5][9]

A potential side reaction involves the tert-butyl cation intermediate alkylating other nucleophilic residues in the substrate. This can be mitigated by using "scavengers" like anisole or thioanisole.[10]

Experimental Protocol: Boc Deprotection

General Procedure using Trifluoroacetic Acid (TFA): [4]

-

Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM).[4]

-

Add an excess of trifluoroacetic acid (TFA), often as a 25-50% solution in DCM.[4][11]

-

Stir the mixture at room temperature for 1 to 12 hours, monitoring the reaction by TLC.[4]

-

Upon completion, remove the solvent and excess TFA under vacuum to isolate the deprotected amine salt.[4]

The Benzyl (Bn) Protecting Group

The Benzyl (Bn) group is a highly robust protecting group used for alcohols (as benzyl ethers), amines (as benzylamines), and carboxylic acids (as benzyl esters).[12][13][14] It is notably stable to a wide range of acidic and basic conditions, making it orthogonal to the Boc group.[15]

Benzyl Protection

For Alcohols (Williamson Ether Synthesis): The most common method involves the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide, BnBr).[16][17]

For Amines: N-benzylation is typically achieved by reacting the amine with a benzyl halide in the presence of a base like potassium carbonate (K₂CO₃).[4] An alternative method is the reductive amination of benzaldehyde.[4]

Experimental Protocols: Benzyl Protection

Protocol for Alcohol Protection: [15][17]

-

Dissolve the alcohol in a dry aprotic solvent such as DMF or THF under an inert atmosphere (e.g., Argon).[17]

-

Cool the solution to 0°C and add sodium hydride (NaH, ~1.5 equivalents) portion-wise.

-

Stir for 30 minutes, then add benzyl bromide (BnBr, ~1.2-1.5 equivalents) dropwise.[17]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[17]

-

Carefully quench the reaction by adding methanol at 0°C, followed by water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to purify.[17]

Protocol for Amine Protection: [4]

-

Prepare a solution of the amine in methanol or acetonitrile.[4]

-

Add approximately 3 equivalents of a base (e.g., K₂CO₃) and 3 equivalents of benzyl bromide.[4]

-

Stir the reaction at reflux for 3-6 hours.[4]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[4]

-

Isolate the product after standard workup.

Benzyl Deprotection

The most common and valuable method for cleaving benzyl groups is catalytic hydrogenolysis.[14][18] This method is mild and highly selective.

Mechanism of Hydrogenolysis: The reaction involves heterogeneous catalysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source.[4] The benzyl C-O or C-N bond is reductively cleaved on the surface of the catalyst, releasing the deprotected functional group and toluene as a byproduct.[14]

Experimental Protocol: Benzyl Deprotection (Hydrogenolysis)[4]

-

Dissolve the benzyl-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.[4][18]

-

Transfer the solution to a hydrogenation vessel (e.g., a Parr flask).[4]

-

Carefully add the catalyst, typically 10% Palladium on Carbon (Pd/C), at about 10-30% w/w.[4]

-

Purge the vessel with an inert gas (e.g., N₂) and then introduce hydrogen gas (H₂), typically at a pressure of 1-4 atmospheres (15-60 psi).[4]

-

Stir or shake the mixture at room temperature for 1-12 hours until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[19]

-

Evaporate the solvent to yield the deprotected product.[4]

Data Presentation: Comparison of Boc and Benzyl Groups

| Feature | tert-Butoxycarbonyl (Boc) Group | Benzyl (Bn) Group |

| Protected Functionality | Primarily Amines (as carbamates) | Alcohols (ethers), Amines, Carboxylic Acids (esters) |

| Chemical Formula | -C(O)OC(CH₃)₃ | -CH₂C₆H₅ |

| Protection Conditions | Boc₂O, base (e.g., NaHCO₃, DMAP)[4] | Alcohols: NaH, BnBr; Amines: K₂CO₃, BnBr[4][15] |

| Deprotection Conditions | Strong Acid (TFA, HCl)[1][10] | Catalytic Hydrogenolysis (H₂, Pd/C)[15][18] |

| Stability | Stable to base, nucleophiles, hydrogenolysis[6][8] | Stable to strong acids and bases[15] |

| Byproducts of Deprotection | Isobutene, CO₂[6] | Toluene[14] |

| Orthogonality | Orthogonal to Fmoc (base-labile) and Cbz/Bn (hydrogenolysis)[2][6] | Orthogonal to Boc (acid-labile) and Fmoc (base-labile)[20] |

Application in Peptide Synthesis: An Orthogonal Strategy

The orthogonality of Boc and Benzyl protecting groups is a cornerstone of classical peptide synthesis, particularly in the "Boc/Bzl" strategy.[11][21] In this approach, the temporary α-amino group is protected with Boc, while the more permanent side-chain protections for reactive amino acids (like serine, tyrosine, or glutamic acid) utilize benzyl-based groups.[21][22][23]

This allows for the selective deprotection of the α-amino group at each step of peptide chain elongation without disturbing the side-chain protection. The benzyl groups are then removed simultaneously in the final step using strong acid (like HF) or hydrogenolysis.[11][24]

References

- 1. Protecting Groups In Organic Synthesis [jornadascyt2023.sanfrancisco.utn.edu.ar]

- 2. Protective Groups [organic-chemistry.org]

- 3. Tips & Tricks [chem.rochester.edu]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BOC Protection and Deprotection [pt.bzchemicals.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 12. Benzyl group - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

- 15. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. people.uniurb.it [people.uniurb.it]

- 21. peptide.com [peptide.com]

- 22. nbinno.com [nbinno.com]

- 23. peptide.com [peptide.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzyl-PEG13-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG13-Boc, a specialized heterobifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own protein disposal machinery to eliminate disease-causing proteins. This document details the product specifications of Benzyl-PEG13-Boc, outlines its central role in the synthesis of PROTACs, and provides representative experimental protocols for its synthesis and application.

Introduction to Benzyl-PEG13-Boc

Benzyl-PEG13-Boc is a chemical tool with a polyethylene glycol (PEG) backbone of 13 ethylene glycol units. It is "heterobifunctional" because it possesses two different reactive ends, each with a distinct chemical protecting group: a benzyl (Bn) ether and a tert-butyloxycarbonyl (Boc) carbamate. This dual-protected design allows for the sequential and controlled linkage of two different molecules, a crucial feature in the multi-step synthesis of PROTACs.

The primary application of Benzyl-PEG13-Boc is as a linker in the construction of PROTACs. These chimeric molecules are designed to simultaneously bind to a target protein (the protein of interest, or POI) and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2]

Product Specifications

| Parameter | Specification | Source |

| Molecular Formula | C38H68O15 | MedChemExpress |

| Molecular Weight | 764.94 g/mol | MedChemExpress |

| Appearance | White to off-white solid or oil | General observation for similar compounds |

| Purity | ≥95% | Typical for research-grade chemicals |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General observation for similar compounds |

| Storage | Store at -20°C for long-term stability | DC Chemicals (for Benzyl-PEG9-Boc) |

Note: Researchers should always refer to the supplier-specific certificate of analysis for the most accurate and up-to-date information.

Role in PROTAC Design and Synthesis

The linker component of a PROTAC is a critical determinant of its efficacy. The length, rigidity, and chemical nature of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers, such as Benzyl-PEG13-Boc, are widely used due to their ability to improve the solubility and cell permeability of the final PROTAC molecule.[2][3]

The benzyl and Boc protecting groups on Benzyl-PEG13-Boc allow for a strategic, stepwise synthesis of the PROTAC. Typically, one of the protecting groups is removed to allow for the attachment of either the E3 ligase ligand or the POI ligand. Subsequently, the second protecting group is removed to enable the coupling of the other binding moiety. This controlled approach prevents unwanted side reactions and ensures the correct assembly of the final PROTAC.

Below is a diagram illustrating the general workflow for synthesizing a PROTAC using a heterobifunctional linker like Benzyl-PEG13-Boc.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

The Ubiquitin-Proteasome System: The Target Pathway

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. The UPS plays a crucial role in maintaining cellular homeostasis by selectively removing misfolded, damaged, or short-lived regulatory proteins.

The process begins with the tagging of a substrate protein with a chain of ubiquitin molecules, a small regulatory protein. This polyubiquitination is carried out by a cascade of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The E3 ligase provides substrate specificity, recognizing specific proteins for ubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex.

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway.

Caption: A simplified diagram of the ubiquitin-proteasome protein degradation pathway.

Experimental Protocols

Representative Synthesis of a Benzyl-PEG-Boc Linker

This protocol describes a general method for the synthesis of a heterobifunctional PEG linker with benzyl and Boc protecting groups.

Materials:

-

Commercially available mono-Boc-protected amino-PEG-alcohol (e.g., Boc-NH-PEG12-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Deprotonation of the Alcohol: To a solution of mono-Boc-protected amino-PEG-alcohol (1 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Benzylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. Remove the THF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Benzyl-PEG-Boc product.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Solid-Phase Synthesis of a PROTAC Using a Heterobifunctional Linker

This protocol outlines a general approach for the solid-phase synthesis of a PROTAC, which can be adapted for use with Benzyl-PEG13-Boc.[4][5]

Materials:

-

Solid support (e.g., Rink amide resin)

-

E3 ligase ligand with a suitable functional group for attachment to the resin (e.g., a carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Piperidine in DMF (e.g., 20%)

-

Benzyl-PEG13-Boc (or a similar heterobifunctional linker)

-

Protein of Interest (POI) ligand with a suitable functional group for coupling

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Loading: Swell the Rink amide resin in DMF. Couple the E3 ligase ligand to the resin using HATU and DIPEA in DMF. Wash the resin thoroughly with DMF.

-

Fmoc Deprotection (if applicable): If the E3 ligase ligand is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin with DMF.

-

Linker Coupling: Activate the carboxylic acid of a Boc-protected PEG linker (assuming the benzyl end will be used for POI ligand attachment) with HATU and DIPEA in DMF and add it to the resin-bound E3 ligase ligand. Allow the reaction to proceed to completion. Wash the resin with DMF.

-

Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (e.g., 20-50%) to remove the Boc protecting group from the linker. Wash the resin with DMF and neutralize with DIPEA in DMF.

-

POI Ligand Coupling: Couple the POI ligand (with a suitable functional group, e.g., a carboxylic acid) to the deprotected amine on the linker using HATU and DIPEA in DMF. Wash the resin with DMF and dichloromethane, and dry under vacuum.

-

Cleavage and Purification: Cleave the final PROTAC from the solid support using a TFA cleavage cocktail. Precipitate the crude PROTAC in cold diethyl ether, centrifuge, and decant the ether. Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

The following diagram illustrates a typical solid-phase PROTAC synthesis workflow.

Caption: A schematic representation of a solid-phase synthesis approach for PROTACs.

Conclusion

Benzyl-PEG13-Boc is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, facilitates the rational design and efficient synthesis of PROTAC molecules. A thorough understanding of its chemical properties, coupled with robust synthetic and analytical methodologies, is essential for the successful development of novel protein degraders with therapeutic potential. This guide provides a foundational understanding of Benzyl-PEG13-Boc and its application in this exciting and rapidly evolving area of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to PEGylated Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core features and advantages of employing polyethylene glycol (PEG) linkers in the design and development of advanced therapeutics. From enhancing pharmacokinetic profiles to enabling targeted drug delivery, PEGylated linkers have become an indispensable tool in modern medicine.[1][2][3] This document delves into the fundamental chemistry, diverse architectures, and significant benefits of these versatile molecules, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding and practical application of this technology.

Core Features and Advantages of PEGylated Linkers

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, dramatically enhances the therapeutic properties of proteins, peptides, small molecules, and nanoparticles.[1][2] The strategic incorporation of a PEG linker can lead to significant improvements in a drug candidate's profile.

Key Advantages:

-

Enhanced Solubility: Many potent drug molecules are hydrophobic, limiting their administration and bioavailability. PEGylation significantly increases the hydrophilicity of these compounds, improving their solubility in aqueous solutions and facilitating intravenous administration.[3][4]

-

Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate.[5] This "stealth" effect also shields the therapeutic from enzymatic degradation and uptake by the reticuloendothelial system (RES), leading to a longer circulation time in the bloodstream and allowing for less frequent dosing.[6][7]

-

Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the surface of protein-based therapeutics, reducing their recognition by the immune system and minimizing the risk of an adverse immune response.[6][8]

-

Improved Stability: PEGylation can protect therapeutic molecules from proteolytic degradation, enhancing their stability both in storage and in vivo.[9]

-

Controlled Drug Release: Cleavable PEG linkers can be engineered to release their therapeutic payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, enabling targeted drug delivery to the site of action.[10][11]

-

Enhanced Tumor Targeting: In oncology, the increased size of PEGylated nanocarriers allows them to take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues.[4]

Quantitative Impact of PEGylation on Pharmacokinetics

The benefits of PEGylation are not merely qualitative. The choice of PEG linker length, architecture, and conjugation chemistry has a quantifiable impact on the pharmacokinetic (PK) profile of a drug. The following tables summarize the observed effects of PEGylation on key PK parameters for various therapeutic agents.

| Therapeutic Agent | PEG Size (kDa) | Change in Half-Life (t½) | Fold Increase in Half-Life | Reference |

| Interferon α-2a | 12 | From ~2-3 hours to ~65 hours | ~22-32 | [12] |

| G-CSF | 20 | From ~3.5 hours to ~15-80 hours | ~4-23 | [12] |

| Adenosine Deaminase | 5 | From <30 minutes to ~48-72 hours | >96 | [12] |

| Affibody-MMAE Conjugate | 4 | From 19.6 minutes to 49 minutes | 2.5 | [13] |

| Affibody-MMAE Conjugate | 10 | From 19.6 minutes to 219.5 minutes | 11.2 | [13] |

Table 1: Impact of PEGylation on Drug Half-Life. This table illustrates the significant extension of circulation half-life achieved through PEGylation of various therapeutic proteins and conjugates.

| Drug Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (L/h/m²) | Volume of Distribution (L/m²) |

| Free Doxorubicin | ~4.9 | ~3.6 | ~45 | ~254 |

| Conventional Liposomal Doxorubicin | ~8.9 | ~25 | ~2.0 | ~4.1 |

| PEGylated Liposomal Doxorubicin | ~33.2 | ~800 | ~0.1 | ~4.0 |

Table 2: Pharmacokinetic Parameters of Doxorubicin Formulations. This table provides a comparative overview of the pharmacokinetic profiles of free doorubicin versus its conventional and PEGylated liposomal formulations, highlighting the profound impact of PEGylation on drug exposure and clearance.[7]

Types of PEGylated Linkers and Their Signaling Pathways

The versatility of PEGylated linkers stems from the ability to tailor their architecture and chemical properties to specific applications.

Figure 1: Architectures and Mechanisms of PEGylated Linkers. This diagram illustrates the structural differences between linear and branched PEG linkers, and the distinct drug release mechanisms for cleavable and non-cleavable linkers.

Figure 2: The "Stealth Effect" of PEGylation. This diagram depicts how the PEG layer on a nanoparticle inhibits opsonization, thereby reducing recognition and uptake by macrophages, leading to prolonged circulation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a heterobifunctional PEG linker and a general protocol for protein PEGylation.

Synthesis of a Heterobifunctional PEG Linker (e.g., Azide-PEG-NHS Ester)

This protocol outlines the synthesis of a heterobifunctional PEG linker with an azide group for "click" chemistry and an NHS ester for reaction with primary amines.

Materials:

-

α-Hydroxy-ω-carboxy-PEG

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Azidotrimethylsilane (TMS-N₃)

-

Stannous chloride (SnCl₂)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

Activation of the Carboxyl Group:

-

Dissolve α-Hydroxy-ω-carboxy-PEG (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.2 equivalents) dissolved in anhydrous DCM dropwise to the solution under an inert atmosphere (Argon or Nitrogen).

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the solid product (HO-PEG-NHS) by filtration and dry under vacuum.

-

-

Conversion of the Hydroxyl Group to Azide:

-

Dissolve HO-PEG-NHS (1 equivalent) in anhydrous DMF.

-

Add TMS-N₃ (1.5 equivalents) and SnCl₂ (0.1 equivalents) to the solution.

-

Heat the reaction mixture to 60°C and stir overnight under an inert atmosphere.

-

Cool the reaction mixture to room temperature and pour it into a saturated NaHCO₃ solution.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Precipitate the final product (N₃-PEG-NHS) by adding cold diethyl ether.

-

Collect the product by filtration and dry under vacuum.

-

Characterization: The structure and purity of the synthesized N₃-PEG-NHS can be confirmed by ¹H NMR and FTIR spectroscopy. The molecular weight distribution can be analyzed by MALDI-TOF mass spectrometry.

General Protocol for Protein PEGylation

This protocol describes a general method for conjugating an NHS-activated PEG linker to a protein via primary amines (e.g., lysine residues).

Materials:

-

Protein of interest

-

NHS-activated PEG linker (e.g., mPEG-NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or centrifugal filter units with appropriate molecular weight cut-off (MWCO)

-

Bradford assay reagent for protein concentration determination

Procedure:

-

Protein Preparation:

-

Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction. If necessary, perform a buffer exchange using dialysis or a centrifugal filter unit.

-

-

PEGylation Reaction:

-

Dissolve the NHS-activated PEG linker in a small amount of anhydrous DMSO or DMF immediately before use.

-

Add the activated PEG solution to the protein solution with gentle stirring. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (typically ranging from 2:1 to 50:1).

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature will depend on the specific protein and PEG reagent.

-

-

Quenching the Reaction:

-

Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove the unreacted PEG and byproducts by dialysis against PBS or using a centrifugal filter unit with an appropriate MWCO.

-

Alternatively, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used for purification and to separate different PEGylated species.

-

Characterization: The extent of PEGylation can be determined by SDS-PAGE, which will show an increase in the apparent molecular weight of the protein. The precise number of attached PEG chains and the sites of conjugation can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and peptide mapping. The biological activity of the PEGylated protein should be assessed using a relevant in vitro assay.

Characterization of PEGylated Conjugates

Thorough characterization of PEGylated conjugates is crucial to ensure product quality, consistency, and to understand its structure-activity relationship.

HPLC-Based Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of PEGylated proteins.

-

Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is used to separate PEGylated proteins from the unconjugated protein and free PEG, and to detect aggregates.

-

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. It can be used to separate different PEGylated isoforms and to assess the purity of the conjugate.

-

Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. It is useful for separating PEGylated species where the PEGylation modifies the overall charge of the protein.

Mass Spectrometry

Mass spectrometry (MS) is indispensable for determining the precise molecular weight and the degree of PEGylation.

-

MALDI-TOF MS: Provides the average molecular weight of the PEGylated protein and can resolve species with different numbers of attached PEG chains.

-

ESI-MS: Can be coupled with liquid chromatography (LC-MS) to provide detailed information on the different PEGylated species in a mixture.

Determination of Drug-to-Antibody Ratio (DAR) for ADCs

For antibody-drug conjugates (ADCs) utilizing PEGylated linkers, determining the average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.

Methodology using Hydrophobic Interaction Chromatography (HIC) and UV/Vis Spectroscopy:

-

HIC Separation: HIC separates ADC species based on the number of conjugated drug-linker moieties, as each addition increases the hydrophobicity of the antibody.

-

Peak Identification: Each peak in the HIC chromatogram corresponds to an ADC with a specific number of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).

-

UV/Vis Analysis: The absorbance of the ADC is measured at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.

-

DAR Calculation: The average DAR is calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the drug at both wavelengths, and the relative area of each peak in the HIC chromatogram.[]

Methodology using LC-MS:

-

Intact Mass Analysis: The ADC is analyzed by LC-MS to obtain the molecular weights of the different drug-loaded species.

-

Deconvolution: The raw mass spectrum is deconvoluted to determine the masses of the different DAR species.

-

Weighted Average Calculation: The average DAR is calculated by taking the weighted average of the different DAR species, based on their relative abundance in the mass spectrum.[15]

Experimental Workflow for ADC Development with PEGylated Linkers

The development of an antibody-drug conjugate with a PEGylated linker is a multi-step process that requires careful planning and execution.

Figure 3: ADC Development Workflow. This diagram outlines the key stages in the development of an antibody-drug conjugate utilizing a PEGylated linker, from initial component selection to in vivo evaluation.

This comprehensive guide provides a solid foundation for understanding and utilizing PEGylated linkers in drug development. By leveraging the unique properties of these versatile molecules, researchers can overcome many of the challenges associated with traditional drug delivery and create more effective and safer therapeutics.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. purepeg.com [purepeg.com]

- 9. adcreview.com [adcreview.com]

- 10. purepeg.com [purepeg.com]

- 11. purepeg.com [purepeg.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. mdpi.com [mdpi.com]

- 15. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Benzyl-PEG13-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of Benzyl-PEG13-Boc, a heterobifunctional polyethylene glycol (PEG) linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are designed to offer a clear, step-by-step workflow for the sequential deprotection and conjugation of this linker to a protein of interest (POI) ligand (warhead) and an E3 ligase ligand.

Introduction to Benzyl-PEG13-Boc in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical component that influences the physicochemical properties and biological activity of the PROTAC. PEG linkers are frequently employed to enhance the solubility and cell permeability of PROTACs.[1][2][3][4][5][6]

Benzyl-PEG13-Boc is a versatile linker featuring two orthogonal protecting groups: a benzyl (Bn) ether protecting a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) group protecting a terminal amine. The orthogonality of these protecting groups allows for the selective deprotection and sequential conjugation of the linker to the desired ligands, enabling a modular and controlled PROTAC synthesis.[2][7] The Boc group is labile to acidic conditions, while the benzyl ether can be cleaved via hydrogenolysis.

This guide presents two primary synthetic strategies for the use of Benzyl-PEG13-Boc in PROTAC synthesis:

-

Strategy A: Initial debenzylation to reveal the hydroxyl group for the first conjugation, followed by Boc deprotection for the second conjugation.

-

Strategy B: Initial Boc deprotection to reveal the amine group for the first conjugation, followed by debenzylation for the second conjugation.

Chemical Structure and Properties

Caption: Chemical structure of Benzyl-PEG13-Boc.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary synthetic strategies. Researchers should adapt these protocols based on the specific reactivity and solubility of their POI and E3 ligase ligands.

Strategy A: Debenzylation First, Followed by Boc Deprotection

This strategy is suitable when the first conjugation partner (either the warhead or the E3 ligase ligand) has a reactive carboxyl group for esterification or is amenable to other hydroxyl-specific coupling chemistries.

Experimental Workflow for Strategy A

Caption: Workflow for PROTAC synthesis using Strategy A.

Step 1: Debenzylation of Benzyl-PEG13-Boc

This step removes the benzyl protecting group to yield a free hydroxyl group.

Protocol:

-

Dissolve Benzyl-PEG13-Boc (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF).

-

Add Palladium on carbon (Pd/C, 10 wt. %, 0.1 eq) to the solution.

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically 1 atm, balloon).

-

Stir the reaction mixture vigorously at room temperature for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude HO-PEG13-Boc.

-

Purify the product by flash column chromatography if necessary.

| Parameter | Value |

| Solvent | Methanol, Ethanol, or THF |

| Catalyst | 10% Pd/C |

| Catalyst Loading | 0.1 equivalents |

| Hydrogen Pressure | 1 atm (balloon) |

| Temperature | Room Temperature |

| Reaction Time | 4 - 16 hours |

| Typical Yield | >90% |

Step 2: First Conjugation (e.g., Esterification)

This step couples the debenzylated linker to the first ligand, which possesses a carboxylic acid group.

Protocol:

-

Dissolve HO-PEG13-Boc (1.0 eq), the carboxylic acid-containing ligand (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Dilute the filtrate with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester conjugate by flash column chromatography.

| Parameter | Value |

| Coupling Agent | DCC or EDC |

| Catalyst | DMAP |

| Solvent | DCM or DMF |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 60 - 80% |

Step 3: Boc Deprotection

This step removes the Boc protecting group to reveal the primary amine.

Protocol:

-

Dissolve the Boc-protected intermediate from the previous step in DCM.

-

Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with a solvent like toluene to remove residual TFA.

-

The resulting amine-TFA salt is often used in the next step without further purification.

| Parameter | Value |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 4 hours |

| Typical Yield | >95% (as TFA salt) |

Step 4: Second Conjugation (Amide Coupling)

This final step couples the deprotected amine with the second ligand, which contains a carboxylic acid, to form the final PROTAC.

Protocol:

-

Dissolve the carboxylic acid-containing second ligand (1.0 eq) in DMF or DCM.

-

Add a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of the amine-TFA salt from the previous step (1.2 eq) and additional DIPEA (1.0-2.0 eq) to neutralize the TFA salt.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final PROTAC product by preparative HPLC or flash column chromatography.

| Parameter | Value |

| Coupling Reagent | HATU or HBTU |

| Base | DIPEA |

| Solvent | DMF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours |

| Typical Yield | 40 - 70% |

Strategy B: Boc Deprotection First, Followed by Debenzylation

This strategy is preferred when the first conjugation partner has a reactive group that is more compatible with an amine, such as an activated ester or an isocyanate.

Experimental Workflow for Strategy B

Caption: Workflow for PROTAC synthesis using Strategy B.

Step 1: Boc Deprotection of Benzyl-PEG13-Boc

This step removes the Boc protecting group to yield a free amine.

Protocol:

-

Dissolve Benzyl-PEG13-Boc in DCM.

-

Add TFA (10-50% v/v in DCM) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The resulting Benzyl-PEG13-NH₂·TFA salt is typically used directly in the next step.

| Parameter | Value |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 4 hours |

| Typical Yield | >95% (as TFA salt) |

Step 2: First Conjugation (Amide Coupling)

This step couples the deprotected amine to the first ligand containing a carboxylic acid.

Protocol:

-

Follow the protocol for Amide Coupling as described in Strategy A, Step 4, using the Benzyl-PEG13-NH₂·TFA salt as the amine component.

| Parameter | Value |

| Coupling Reagent | HATU or HBTU |

| Base | DIPEA |

| Solvent | DMF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours |

| Typical Yield | 50 - 80% |

Step 3: Debenzylation

This step removes the benzyl protecting group from the intermediate to reveal the hydroxyl group.

Protocol:

-

Follow the protocol for Debenzylation as described in Strategy A, Step 1, using the amide-linked intermediate from the previous step.

| Parameter | Value |

| Solvent | Methanol, Ethanol, or THF |

| Catalyst | 10% Pd/C |

| Catalyst Loading | 0.1 equivalents |

| Hydrogen Pressure | 1 atm (balloon) |

| Temperature | Room Temperature |

| Reaction Time | 4 - 16 hours |

| Typical Yield | >85% |

Step 4: Second Conjugation (e.g., Esterification)

This final step couples the deprotected hydroxyl group with the second ligand containing a carboxylic acid to form the final PROTAC.

Protocol:

-

Follow the protocol for Esterification as described in Strategy A, Step 2, using the debenzylated intermediate from the previous step as the alcohol component.

| Parameter | Value |

| Coupling Agent | DCC or EDC |

| Catalyst | DMAP |

| Solvent | DCM or DMF |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 50 - 70% |

Purification and Characterization

Purification of PEGylated PROTACs and their intermediates can be challenging due to their amphiphilic nature.[][9][10][11]

-

Flash Column Chromatography: Silica gel chromatography is commonly used for intermediates. The polarity of the eluent system should be optimized to achieve good separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the method of choice for the final purification of PROTACs to achieve high purity.

-

Characterization: The structure and purity of all intermediates and the final PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

PROTAC Mechanism of Action

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

- 1. scispace.com [scispace.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Benzyl-PEG13-Boc in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs